6-Iodo-2-methyl-1,3-benzothiazole

Catalog No.
S669068
CAS No.
68867-20-9
M.F
C8H6INS
M. Wt
275.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-2-methyl-1,3-benzothiazole

CAS Number

68867-20-9

Product Name

6-Iodo-2-methyl-1,3-benzothiazole

IUPAC Name

6-iodo-2-methyl-1,3-benzothiazole

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

InChI

InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3

InChI Key

YVXGKAZJAUWMPM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)I

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)I

Synthesis:

6-Iodo-2-methyl-1,3-benzothiazole can be synthesized through various methods, including the reaction of 2-amino-6-iodotoluene with carbon disulfide and sulfur, as described by Racané et al. []. This method involves heating the reactants in the presence of a catalyst to form the desired product.

Crystal Structure:

Studies have been conducted to analyze the crystal structure of 6-Iodo-2-methyl-1,3-benzothiazole. The compound is found to be nearly planar, with the largest deviation from the plane observed for the iodine atom []. The crystal structure is primarily stabilized by intermolecular C—I⋯N halogen bonds, forming zigzag supramolecular chains [].

Potential Applications:

Research suggests that 6-Iodo-2-methyl-1,3-benzothiazole may possess various potential applications due to the presence of the benzothiazole ring, a common pharmacophore found in many biologically active molecules []. However, specific research on the biological activity of 6-Iodo-2-methyl-1,3-benzothiazole itself is currently limited.

Future Research:

Further studies are needed to explore the potential applications of 6-Iodo-2-methyl-1,3-benzothiazole. This could involve investigating its:

  • Biological activity: Assessing its potential for therapeutic or other biological effects, such as antimicrobial or anti-inflammatory properties.
  • Chemical modifications: Exploring the development of derivatives with enhanced properties for specific applications.

6-Iodo-2-methyl-1,3-benzothiazole is an organic compound with the molecular formula C8H6INSC_8H_6INS and a molecular weight of approximately 275.11 g/mol. It features a benzothiazole ring structure, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of an iodine atom at the 6-position and a methyl group at the 2-position contributes to its unique chemical properties. The compound is known for its planar conformation, with the iodine atom being the largest deviation from this plane, which can influence its chemical reactivity and interactions with other molecules .

Typical of halogenated aromatic compounds:

  • Substitution Reactions: The iodine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The benzothiazole structure can undergo electrophilic substitution reactions due to the electron-rich nature of the aromatic system.
  • Condensation Reactions: The compound can also be involved in condensation reactions, particularly when reacting with amines or alcohols to form more complex structures.

Several synthetic routes have been developed for producing 6-Iodo-2-methyl-1,3-benzothiazole:

  • From 6-Amino-2-methylbenzothiazole: This method involves treating 6-amino-2-methylbenzothiazole with hydrogen chloride and sodium nitrite to form a diazonium salt, which is then reacted with potassium iodide in water at elevated temperatures .
  • From 2-Amino-6-Iodotoluene: Another route includes the reaction of 2-amino-6-iodotoluene with carbon disulfide and sulfur under specific catalytic conditions to yield the desired product.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

The potential applications of 6-Iodo-2-methyl-1,3-benzothiazole are primarily in the fields of pharmaceuticals and materials science. Due to its structural characteristics, it may serve as a building block for synthesizing more complex biologically active molecules. Additionally, its unique properties could make it suitable for developing functional materials in electronics or photonics .

Interaction studies involving 6-Iodo-2-methyl-1,3-benzothiazole are crucial for understanding its reactivity and potential applications. The compound's ability to form halogen bonds could be significant in supramolecular chemistry and material design. Research into its interactions with proteins or nucleic acids could reveal insights into its biological mechanisms and therapeutic potential .

Several compounds share structural similarities with 6-Iodo-2-methyl-1,3-benzothiazole. Here are some notable examples:

Compound NameStructure HighlightUnique Features
2-MethylbenzothiazoleContains a methyl group but lacks iodineMore abundant in natural products
5-Iodo-2-methylbenzothiazoleSimilar structure but iodine is at position 5Potentially different biological activity
BenzothiazoleParent structure without substituentsServes as a base for various derivatives

Each of these compounds has distinct characteristics that may influence their reactivity and biological activity compared to 6-Iodo-2-methyl-1,3-benzothiazole. The presence of iodine in the latter enhances its uniqueness by providing additional reactivity options not found in its analogs .

XLogP3

3.4

Dates

Modify: 2023-08-15

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